
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione
Vue d'ensemble
Description
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as Isatin, is a heterocyclic organic compound. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. Isatin is a versatile molecule that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives is complex and varies depending on the specific derivative and the biological activity being studied. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to interact with various biological targets, including enzymes, receptors, and DNA. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biochemical and physiological effects. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to modulate the activity of various receptors, including GABA and serotonin receptors. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have several advantages for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are relatively easy to synthesize and can be modified to exhibit specific biological activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives are also stable and can be stored for long periods of time. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations for lab experiments. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives can be toxic at high concentrations and can exhibit non-specific biological activities.
Orientations Futures
There are several future directions for research on 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives. One direction is to develop 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities for the treatment of various diseases. Another direction is to study the mechanism of action of 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives in more detail to better understand their biological activities. Additionally, future research could focus on developing new synthesis methods for 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives to improve their efficiency and yield. Finally, future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives that are more selective and less toxic.
Conclusion:
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile molecule that has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities and have several advantages for lab experiments. However, 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives also have some limitations, and future research could focus on developing 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with specific biological activities, improving synthesis methods, and reducing toxicity.
Applications De Recherche Scientifique
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antifungal, and antimicrobial activities. 2-(1-acetyl-1H-indol-3-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives have also been found to exhibit anti-inflammatory, analgesic, and antidepressant activities.
Propriétés
IUPAC Name |
2-(1-acetylindol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(20)19-10-13(12-6-4-5-7-14(12)19)17-15(21)8-18(2,3)9-16(17)22/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOMCTVUXTSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(=O)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-acetyl-1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
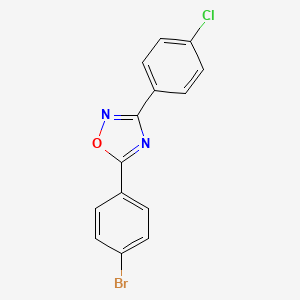
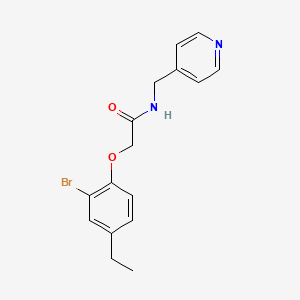
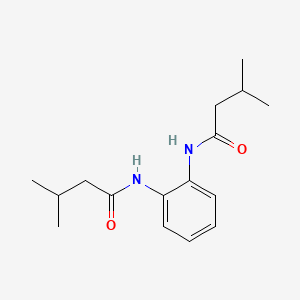

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
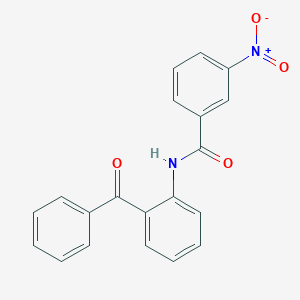
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)
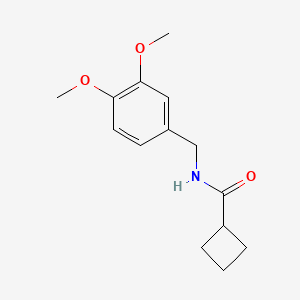
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)